(1S,2R)-Tranylcypromine hydrochloride mechanism of action
(1S,2R)-Tranylcypromine hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of (1S,2R)-Tranylcypromine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tranylcypromine (B92988) is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) utilized in the clinical management of major depressive disorder, atypical depression, and anxiety disorders.[1][2] Structurally classified as a substituted phenethylamine (B48288) and an analog of amphetamine, tranylcypromine exists as a racemic mixture of two enantiomers: (1R,2S)-(+)-tranylcypromine and (1S,2R)-(-)-tranylcypromine.[1][3] This technical guide provides a detailed examination of the mechanism of action of the (1S,2R) enantiomer of tranylcypromine hydrochloride, focusing on its core molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization. This document synthesizes quantitative data, outlines experimental protocols, and employs visualizations to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanism of Action: Monoamine Oxidase Inhibition
The primary therapeutic effect of tranylcypromine is derived from its potent inhibition of monoamine oxidase (MAO) enzymes.[3][4] MAOs are mitochondrial-bound enzymes crucial for the degradation of monoamine neurotransmitters.[5][6]
MAO Isoforms and Function
There are two primary isoforms of MAO:
-
MAO-A: Primarily metabolizes serotonin (B10506) and norepinephrine (B1679862). It is the main target for antidepressant MAOIs.[2][7]
-
MAO-B: Primarily metabolizes phenethylamine. Dopamine (B1211576) is a substrate for both isoforms.[2][7]
Irreversible and Non-Selective Inhibition
Tranylcypromine acts as a non-selective inhibitor, targeting both MAO-A and MAO-B irreversibly.[1][4] The inhibition is achieved through the formation of a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, rendering the enzyme inactive.[4] This irreversible action results in a prolonged pharmacodynamic effect, lasting for days to weeks, despite the drug's relatively short pharmacokinetic half-life of about 2 hours.[1][8]
The inhibition of MAO-A and MAO-B leads to a significant increase in the synaptic availability of key neurotransmitters, including:
-
Serotonin (5-HT)
-
Norepinephrine (NE)
-
Dopamine (DA)
Furthermore, it elevates the levels of trace amines such as phenethylamine and tryptamine, although the clinical significance of this is less understood.[1][4] This augmentation of monoaminergic neurotransmission is believed to be the principal mechanism behind its antidepressant and anxiolytic effects.[6][9]
Enantiomer-Specific Pharmacodynamics
While racemic tranylcypromine is used clinically, the individual enantiomers exhibit distinct pharmacological profiles. The (1S,2R)-(-) enantiomer, the focus of this guide, possesses a unique activity spectrum compared to its (1R,2S)-(+) counterpart.
-
MAO Inhibition: The (+)-enantiomer is reported to be a more potent inhibitor of monoamine oxidase.[10]
-
Monoamine Reuptake Inhibition: The (1S,2R)-(-)-enantiomer is a more potent inhibitor of catecholamine (norepinephrine and dopamine) uptake.[10] Specifically, it shows greater potency than the (+)-enantiomer as an inhibitor of dopamine and norepinephrine transporters (DAT and NET).[10]
This "amphetamine-like" effect of inhibiting catecholamine reuptake, predominantly attributed to the (1S,2R) isomer, contributes to the overall pharmacological profile and may be responsible for some of the stimulant effects of the drug.[2][10]
Secondary and Off-Target Mechanisms
Beyond MAO inhibition, (1S,2R)-tranylcypromine interacts with other molecular targets, which may contribute to its therapeutic efficacy and side-effect profile.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Tranylcypromine is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A or BHC110).[1][11] LSD1 is a histone demethylase that removes methyl groups from lysine (B10760008) residues on histones (specifically H3K4me1/2), leading to transcriptional repression. By inhibiting LSD1, tranylcypromine can alter gene expression, a mechanism that is being actively explored in the context of oncology and epigenetics.[4][12] Tranylcypromine inhibits LSD1 with an IC₅₀ value of less than 2 μM.[1]
Neuroinflammatory Signaling Modulation
Recent studies indicate that tranylcypromine can modulate neuroinflammatory responses. It has been shown to suppress lipopolysaccharide (LPS)- and amyloid-beta (Aβ)-induced neuroinflammation.[13] This effect is mediated, in part, by the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, tranylcypromine was found to inhibit ERK activation downstream of TLR4, leading to reduced production of proinflammatory cytokines like IL-1β and IL-6 in microglial cells.[13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for tranylcypromine.
Table 1: In Vitro Inhibitory Activity
| Target | Parameter | Value | Species/System | Reference |
|---|---|---|---|---|
| MAO-A | IC₅₀ | 2.3 μM | - | [14] |
| MAO-B | IC₅₀ | 0.95 μM | - | [14] |
| LSD1/BHC110 | IC₅₀ | < 2 μM | - | [1] |
| CYP2C19 | Kᵢ | 32 μM | Human cDNA-expressed | [15][16] |
| CYP2C9 | Kᵢ | 56 μM | Human cDNA-expressed | [15][16] |
| CYP2D6 | Kᵢ | 367 μM | Human cDNA-expressed |[15][16] |
Table 2: Pharmacokinetic Parameters (Racemic Tranylcypromine)
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Bioavailability | ~50% | - | [1] |
| Tₘₐₓ | 1-2 hours | Biphasic absorption may occur | [1][2] |
| Elimination Half-life (t½) | ~2 hours | Pharmacodynamic effect is much longer | [1][8] |
| Metabolism | Hepatic (Liver) | Metabolites include 4-hydroxytranylcypromine (B217116) and N-acetyltranylcypromine | [1] |
| Excretion | Primarily Urine | - |[1][2] |
Note on Enantiomer Pharmacokinetics: Studies have shown significant differences in the pharmacokinetics of the two enantiomers. After administration of the racemate, the plasma concentrations and area under the curve (AUC) for (-)-tranylcypromine were substantially greater than those for (+)-tranylcypromine, indicating stereoselective metabolism or distribution.[17]
Key Experimental Protocols
The characterization of (1S,2R)-tranylcypromine's mechanism of action relies on a suite of established in vitro and in vivo assays.
In Vitro MAO Inhibition Assay
This assay quantifies the potency of a compound to inhibit MAO-A or MAO-B activity. A common method is a fluorometric assay measuring hydrogen peroxide (H₂O₂) production.[7]
-
Principle: MAO enzymes produce H₂O₂ as a byproduct of monoamine oxidation. This H₂O₂ reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a fluorescent product (resorufin), which can be quantified.
-
Materials: Recombinant human MAO-A or MAO-B enzyme, specific substrates (e.g., p-tyramine), test compound dilutions, fluorescent probe, HRP, 96-well black microplate, and a fluorescence plate reader.[7][18]
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of (1S,2R)-tranylcypromine hydrochloride.
-
Pre-incubation: Add MAO enzyme and test compound dilutions to the wells. Pre-incubate for a set time (e.g., 15 minutes at 37°C) to allow for irreversible binding.[7]
-
Reaction Initiation: Add the substrate and detection reagent mixture to all wells.
-
Measurement: Monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each concentration. Normalize rates to a vehicle control (100% activity) and plot percent inhibition versus log[inhibitor]. Determine the IC₅₀ value using non-linear regression.[18]
-
References
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- 13. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
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- 16. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
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